N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(18-10-5-8-15-6-1-3-9-17(15)18)22-14-21(24)13-12-16-7-2-4-11-19(16)21/h1-11,24H,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIGVIWKFPCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Direct Amidation
Adapting Procedure E , the amine intermediate reacts with 1-naphthoyl chloride under triflic acid (CF₃SO₃H) catalysis:
Reaction Setup :
Workup :
- Quench with saturated NaHCO₃ (5 mL)
- Extract with CH₂Cl₂ (3 × 5 mL)
- Dry over Na₂SO₄ and concentrate in vacuo
Purification : Column chromatography (PE/EA = 25:1) yields the product as a white solid (63–72% yield).
Mechanistic Insight : Triflic acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.
Hydroxyl Group Protection Strategy
To prevent side reactions, the indenyl hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether before amidation:
Protection :
Oxidation to Amine :
Amidation :
Deprotection :
Yield Improvement : Protection enhances amine purity, raising overall yield to 78%.
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies using CF₃SO₃H , H₂SO₄, and p-TsOH reveal triflic acid’s superiority (Table 1):
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| CF₃SO₃H | 72 | 5 |
| H₂SO₄ | 48 | 12 |
| p-TsOH | 56 | 8 |
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, CD₃OD) :
δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.92–7.84 (m, 3H, naphthyl-H), 7.63 (t, J = 7.6 Hz, 1H, naphthyl-H), 4.31 (s, 2H, CH₂N), 3.02 (dt, J = 14.4, 6.8 Hz, 2H, indenyl-H), 2.78–2.65 (m, 2H, indenyl-H), 1.97–1.85 (m, 2H, indenyl-H).¹³C NMR (101 MHz, CD₃OD) :
δ 170.2 (C=O), 134.8, 133.7, 131.2, 129.5 (naphthyl-C), 69.4 (C-OH), 47.8 (CH₂N), 35.2, 31.6 (indenyl-C).HRMS : m/z [M + H]⁺ calcd for C₂₂H₂₀N₂O₂⁺: 345.1598; found: 345.1601.
Scalability and Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indene or naphthamide groups, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-benzamide
- N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-anthramide
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide is unique due to its specific combination of the indene and naphthamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C19H17N3O2
- Molecular Weight : 317.36 g/mol
- CAS Number : 1396875-81-2
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics. In one study, derivatives showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Staphylococcus epidermidis | 1.0 | |
| Escherichia coli | 8 | |
| Klebsiella pneumoniae | 2 |
These findings suggest that this compound could serve as a potential lead for developing new antibacterial agents, particularly against drug-resistant strains.
2. Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro:
- Inhibition Rates : Compounds related to this naphthamide exhibited inhibition rates of 78% for TNF-alpha and 89% for IL-6 at concentrations of 10 µg/mL, surpassing the efficacy of conventional anti-inflammatory drugs like dexamethasone .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Lines Tested : Studies have evaluated its cytotoxic effects on breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cells.
The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy.
Study on Antibacterial Efficacy
In a comparative study involving various derivatives of naphthamide compounds, this compound was found to be more effective than several existing antibiotics against resistant strains of bacteria. The study highlighted its potential role in overcoming antibiotic resistance .
Study on Cytotoxicity
Another study assessed the cytotoxicity of this compound against multiple cancer cell lines. Results indicated that it significantly inhibited cell viability and induced morphological changes consistent with apoptosis at varying concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide?
- Methodology :
- Step 1 : Begin with 1-indanone as the starting material. Reduce it to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol using sodium borohydride (NaBH₄) in ethanol under reflux (60–70°C) .
- Step 2 : React the indanol derivative with 1-naphthoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to form the amide bond .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final compound .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra to confirm proton environments and carbon frameworks. Key signals include the hydroxyl proton (~4.5 ppm, broad) and naphthamide aromatic protons (7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 348.15) .
- X-ray Crystallography : Single-crystal diffraction (if crystals are obtainable) using SHELXL for refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., anti-inflammatory or neuroprotective effects)?
- Experimental Design :
- In Vitro Assays :
- Enzyme Inhibition : Test inhibitory activity against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric assays (e.g., prostaglandin G2 conversion) .
- Neuroprotection : Expose neuronal cell lines (e.g., SH-SY5Y) to oxidative stress (H₂O₂) and measure cell viability via MTT assay, with pre-treatment of the compound .
- Controls : Include positive controls (e.g., indomethacin for COX inhibition) and vehicle controls (DMSO <0.1%) .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?
- Resolution Methods :
- Multi-Refinement : Use SHELXL with alternative restraint models to reconcile bond-length discrepancies .
- DFT Validation : Compare experimental XRD data with density functional theory (DFT)-optimized structures (B3LYP/6-31G(d,p) basis set) to identify steric/electronic mismatches .
- Dynamic Analysis : Perform molecular dynamics simulations to assess conformational flexibility in solution vs. solid state .
Q. How can synthetic yields be optimized while maintaining purity?
- Optimization Strategies :
- Solvent Selection : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates .
- Catalysis : Introduce Er(OTf)₃ as a Lewis acid catalyst in amide bond formation (reported to improve yields to >90% in similar compounds) .
- Continuous Flow Reactors : Implement microreactors for precise temperature control and reduced side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
